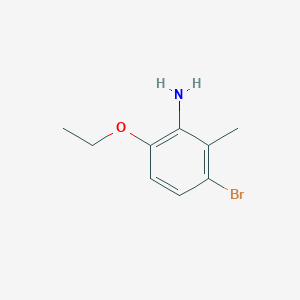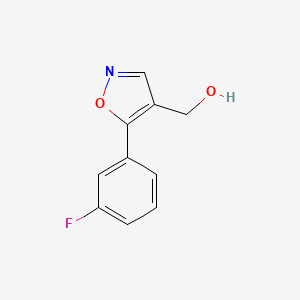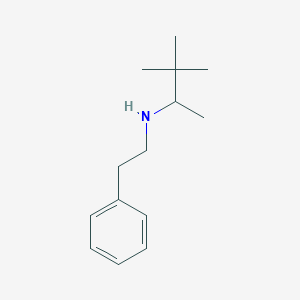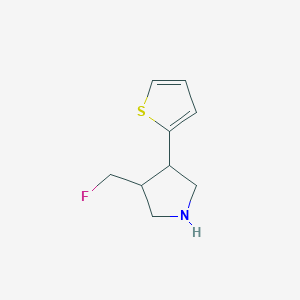
3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine
Overview
Description
This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), sulfur (S), and fluorine (F) atoms. The “pyrrolidine” part suggests a five-membered ring containing nitrogen, and “thiophen-2-yl” indicates a five-membered aromatic ring containing sulfur .
Molecular Structure Analysis
The molecular structure would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom, and the thiophen-2-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties would be influenced by factors such as the size and shape of the molecule, the functional groups present, and the intermolecular forces .Scientific Research Applications
Enhancing Electrochromic Properties
One study focused on the enhancement of electrochromic properties through the copolymerization of conducting polymers. A copolymer combining 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene demonstrated a range of colors and improved electrochromic properties, indicating potential applications in electrochromic devices (Türkarslan et al., 2007).
Fluorescent Chemosensors
Another research avenue involves the development of fluorescent chemosensors. Pyrrolo[3,4-c]pyridine-based compounds have shown high selectivity for Fe3+/Fe2+ cations, demonstrating potential as chemosensors for iron ions in living cells (Maity et al., 2018).
Molecular Docking and Inhibitor Studies
Research has also extended into the realm of molecular docking and inhibitor studies, where pyridine derivatives have been evaluated for their potential as inhibitors of specific enzymes, indicating applications in drug discovery (Venkateshan et al., 2019).
Selective Al(3+) Chemosensors
The creation of selective chemosensors for aluminum ions is another area of interest. Pyrrolidine constrained bipyridyl-dansyl conjugates have been studied for their selective ratiometric and colorimetric sensing capabilities (Maity & Govindaraju, 2010).
Synthesis of Fluorophores
Moreover, the synthesis and characterization of novel fluorophores based on heteroatom-containing luminogens have been explored for applications in fluorescent pH sensors and chemosensors for detecting organic vapors (Yang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(fluoromethyl)-4-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDGRSCDJPBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CS2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



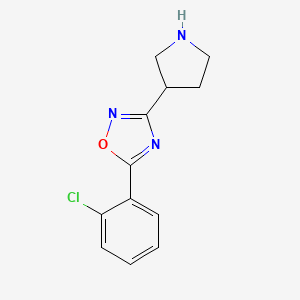
![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)
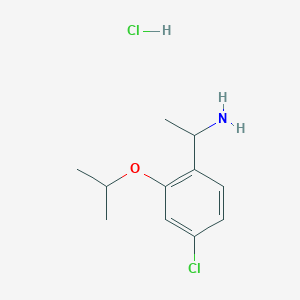
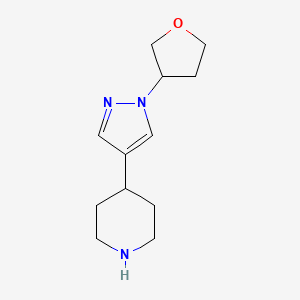
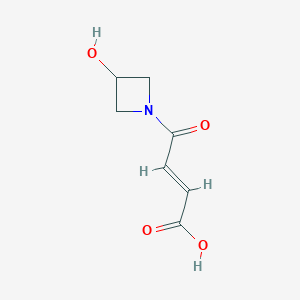

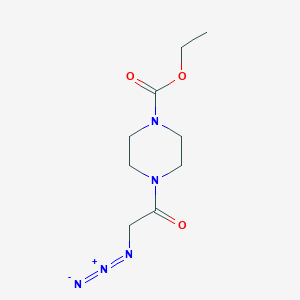
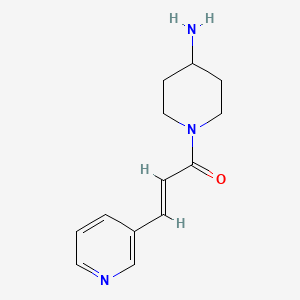
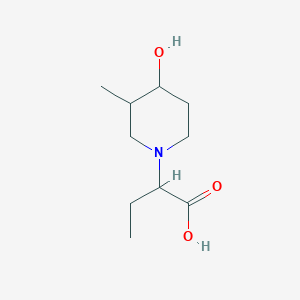

![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
